Product packaging for 6-(2-Methoxyethoxy)pyridine-3-carbonitrile(Cat. No.:CAS No. 1016772-36-3)

6-(2-Methoxyethoxy)pyridine-3-carbonitrile

Cat. No.: B3072563
CAS No.: 1016772-36-3
M. Wt: 178.19 g/mol
InChI Key: JNFWYSQNFRCPTR-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Versatile Building Blocks and Synthetic Intermediates

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental structural unit found in a vast array of important molecules, from natural products like vitamins and alkaloids to synthetic pharmaceuticals and agrochemicals. Its unique chemical properties, stemming from the nitrogen heteroatom, make it a privileged scaffold in drug discovery and a versatile building block in organic synthesis.

The pyridine ring is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govgoogle.com Derivatives of pyridine exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. synblock.com This broad therapeutic potential has driven extensive research into the synthesis and functionalization of pyridine-based molecules.

In organic synthesis, functionalized pyridines serve as crucial intermediates for constructing more complex molecular architectures. researchgate.net The pyridine nucleus can be modified through various chemical reactions, allowing chemists to fine-tune the electronic and steric properties of the resulting molecules to achieve desired functions. nist.gov The stability of the pyridine ring, combined with its capacity for substitution, makes it an ideal foundation for creating libraries of compounds for high-throughput screening in drug development.

Contextualization of 6-(2-Methoxyethoxy)pyridine-3-carbonitrile within Pyridine Chemistry

Within the large family of pyridine derivatives, those containing a carbonitrile (-CN) group, known as cyanopyridines or pyridinecarbonitriles, are of particular interest. The nitrile group is a valuable functional group that can be converted into other moieties such as amines, carboxylic acids, or tetrazoles, further expanding the synthetic utility of the scaffold. Specifically, the pyridine-3-carbonitrile (B1148548) (nicotinonitrile) framework has been investigated for its role in compounds with potential anticancer and antiviral activities. mdpi.com

This compound is a specific example of a disubstituted pyridine derivative. It features a cyano group at the 3-position and a methoxyethoxy group at the 6-position. This substitution pattern creates a molecule with distinct chemical characteristics. The methoxyethoxy side chain can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical parameters for its behavior in biological systems and as a synthetic intermediate.

Below are the key identifiers for this specific compound:

PropertyValue
CAS Number 1016772-36-3
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol

Data sourced from chemical supplier information. synblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B3072563 6-(2-Methoxyethoxy)pyridine-3-carbonitrile CAS No. 1016772-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methoxyethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-4-5-13-9-3-2-8(6-10)7-11-9/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFWYSQNFRCPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 6 2 Methoxyethoxy Pyridine 3 Carbonitrile

Electrophilic and Nucleophilic Reactivity Patterns at the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic stemming from the greater electronegativity of the nitrogen atom. wikipedia.orgstackexchange.com This nitrogen atom exerts an electron-withdrawing inductive effect, reducing the electron density of the ring carbons and making the entire system less susceptible to electrophilic attack. libretexts.orguoanbar.edu.iq Consequently, electrophilic aromatic substitution reactions on pyridine are generally more sluggish than on benzene and often require harsh reaction conditions. uoanbar.edu.iq When such reactions do occur, substitution is typically directed to the 3-position (meta-position), as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. stackexchange.comyoutube.com

In the case of 6-(2-methoxyethoxy)pyridine-3-carbonitrile, the electronic landscape of the pyridine core is further modulated by its substituents. The 2-methoxyethoxy group at the 6-position is an electron-donating group (EDG) through resonance, which would be expected to increase the electron density of the ring, particularly at the ortho (position 5) and para (position 3) positions relative to itself. Conversely, the carbonitrile (cyano) group at the 3-position is a strong electron-withdrawing group (EWG) through both inductive and resonance effects, which deactivates the ring towards electrophilic attack.

The combination of these opposing electronic effects—an EDG at position 6 and an EWG at position 3—results in a complex reactivity pattern. The electron-donating 2-methoxyethoxy group can help to mitigate the inherent electron deficiency of the pyridine ring, potentially making it more amenable to electrophilic substitution than unsubstituted pyridine. However, the powerful deactivating effect of the nitrile group will still render the ring relatively unreactive towards electrophiles. Any potential electrophilic attack would likely be directed to the position least deactivated, which would be the 5-position.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups. Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. quora.com In this compound, the presence of the electron-withdrawing cyano group further activates the ring for nucleophilic attack. While the 2-methoxyethoxy group is electron-donating, its presence at the 6-position does not preclude nucleophilic attack at other activated positions. Should a suitable leaving group be present at the 2- or 4-positions, nucleophilic substitution would be a viable reaction pathway.

Reagent TypeExpected ReactivityPreferred Position of AttackInfluencing Factors
Electrophile Low5-positionThe pyridine nitrogen and the 3-cyano group are deactivating. The 6-(2-methoxyethoxy) group is activating.
Nucleophile High (with a leaving group)2- and 4-positionsThe pyridine nitrogen and the 3-cyano group are activating. The intermediate is stabilized by resonance.

Functional Group Transformations and Derivatization Strategies

The functional groups of this compound, namely the nitrile and the methoxyethoxy ether, offer several avenues for derivatization.

The cyano group is a versatile functional handle that can be transformed into a variety of other groups. Common transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (nicotinic acid derivative) or a carboxamide, respectively.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents to form fused heterocyclic rings. For example, reactions with sulfur reagents can lead to the formation of thieno[2,3-b]pyridines.

The 2-methoxyethoxy group is an ether linkage. While generally stable, this group can be cleaved under strong acidic conditions (e.g., using HBr or HI) to yield the corresponding 6-hydroxypyridine derivative. This transformation would significantly alter the electronic properties and reactivity of the molecule, as the hydroxyl group can exist in tautomeric equilibrium with the corresponding pyridone. The resulting 6-hydroxypyridine-3-carbonitrile could then be a precursor for a different set of derivatives.

Alkylation or acylation of the pyridine nitrogen is another potential derivatization strategy. This would form a pyridinium (B92312) salt, which would significantly increase the ring's susceptibility to nucleophilic attack. acs.org

Functional GroupReaction TypePotential Products
3-CyanoHydrolysis6-(2-Methoxyethoxy)nicotinic acid, 6-(2-Methoxyethoxy)nicotinamide
3-CyanoReduction(6-(2-Methoxyethoxy)pyridin-3-yl)methanamine
3-CyanoCyclizationFused heterocycles (e.g., thienopyridines)
6-(2-Methoxyethoxy)Ether Cleavage6-Hydroxypyridine-3-carbonitrile / 6-Oxo-1,6-dihydropyridine-3-carbonitrile

Ring Transformation Reactions Involving Pyridine-3-carbonitrile (B1148548) Moieties

Pyridine rings, particularly when activated by quaternization or the presence of strong electron-withdrawing groups, can undergo ring transformation reactions in the presence of strong nucleophiles. nih.gov These reactions involve the opening of the pyridine ring followed by recyclization to form a new heterocyclic or even carbocyclic system.

One notable example is the Dimroth rearrangement , which is observed in certain nitrogen-containing heterocycles. wikipedia.org This rearrangement typically involves the exchange of endocyclic and exocyclic heteroatoms. In the context of substituted pyridines, related rearrangements can occur where a nucleophile attacks the ring, leading to ring-opening and subsequent re-closure in a different manner. For instance, treatment of certain pyridinium salts with nucleophiles can lead to the formation of an open-chain intermediate which can then cyclize to form a different pyridine derivative or another heterocyclic system. acs.org

The presence of the nitrile group in the 3-position can also influence ring transformations. For example, in the synthesis of certain substituted pyridines, intermediates containing a pyridine-3-carbonitrile moiety can undergo rearrangements. Mechanistic studies on the formation of 2-pyridones from β-amino enones and methylene (B1212753) active nitriles have postulated the involvement of a Dimroth-like rearrangement of a postulated 2H-pyran-2-imine intermediate. researchgate.netresearchgate.net While this is related to the synthesis rather than a post-synthetic modification, it highlights the role of the pyridine-3-carbonitrile scaffold in such rearrangements.

Specific ring transformation reactions for this compound have not been extensively documented. However, based on the general reactivity of pyridines, it is plausible that under specific conditions with potent nucleophiles, especially after activation of the pyridine ring (e.g., N-alkylation), ring-opening and subsequent transformation could be induced.

Mechanistic Elucidation of Key Reaction Pathways and Intermediate Species

The mechanisms of reactions involving substituted pyridines are generally well-understood. For electrophilic aromatic substitution , the reaction proceeds through a two-step mechanism involving the formation of a cationic tetrahedral intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For pyridine, attack at the 3-position avoids placing the positive charge on the electronegative nitrogen atom, making this pathway more favorable. researchgate.netrsc.org

For nucleophilic aromatic substitution (SNAr) , the mechanism also involves a two-step addition-elimination process. A nucleophile adds to an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, a leaving group is expelled, and the aromaticity of the ring is restored. The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyridine ring. For pyridinium ions, the reaction with piperidine (B6355638) has been shown to involve a mechanism where the rate-determining step is the deprotonation of the addition intermediate. nih.gov

In the context of the synthesis of pyridine-3-carbonitrile derivatives, mechanistic studies have identified key intermediates. For example, in the formation of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile from the reaction of 4-(dimethylamino)but-3-en-2-one and malononitrile (B47326), a (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide was isolated as a crucial intermediate. researchgate.netresearchgate.net The acid-induced cyclization of this intermediate leads to the final pyridone product. This suggests that the formation of related 6-substituted pyridine-3-carbonitriles may proceed through similar open-chain amide intermediates.

Reaction TypeKey IntermediateMechanistic Feature
Electrophilic Aromatic SubstitutionSigma Complex (Arenium Ion)Avoidance of positive charge on the nitrogen atom favors 3-substitution.
Nucleophilic Aromatic SubstitutionMeisenheimer ComplexDelocalization of negative charge onto the nitrogen atom stabilizes the intermediate for 2- and 4-substitution.
Pyridone SynthesisOpen-chain dienamideAcid-induced cyclization and elimination lead to the pyridone ring.

Advanced Spectroscopic Characterization of 6 2 Methoxyethoxy Pyridine 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of 6-(2-Methoxyethoxy)pyridine-3-carbonitrile. The analysis of chemical shifts (δ), signal multiplicities, and integration values allows for the assignment of each proton and carbon atom in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display signals corresponding to the three distinct protons on the pyridine (B92270) ring and the seven protons of the 2-methoxyethoxy side chain. The aromatic protons are expected in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the pyridine ring. Based on analogous substituted pyridines, the H2 proton is expected to be the most downfield, appearing as a doublet, followed by the H4 proton (doublet of doublets) and the H5 proton (doublet). The aliphatic protons of the methoxyethoxy group would appear in the upfield region, with the methylene (B1212753) protons adjacent to the pyridine ring oxygen (O-CH₂-CH₂-OCH₃) being more deshielded than the methylene protons adjacent to the methoxy (B1213986) group (O-CH₂-CH₂-OCH₃). The methyl protons (OCH₃) are expected to be the most upfield, appearing as a singlet.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Click on the headers to sort the data.

Atom Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H2 / C2~8.5Doublet (d)~152
C3--~108
H4 / C4~8.0Doublet of Doublets (dd)~140
H5 / C5~7.0Doublet (d)~112
C6--~163
C≡N--~117
O-C H₂-CH₂-OCH₃~4.5Triplet (t)~68
O-CH₂-C H₂-OCH₃~3.8Triplet (t)~71
OCH₃~3.4Singlet (s)~59

Note: Predicted values are based on spectral data of analogous compounds and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions. washington.edu

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are invaluable for confirming the connectivity of atoms within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H4 and H5) and between the adjacent methylene groups in the methoxyethoxy chain (O-CH₂-CH₂ -O and O-CH₂ -CH₂-O), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. wikipedia.org An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, validating the assignments made in the 1D analyses. For example, the signal at ~8.5 ppm would show a correlation to the carbon signal at ~152 ppm, confirming the C2-H2 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons (like C3, C6, and the nitrile carbon) and for piecing together the molecular fragments. For instance, the H2 proton would show a correlation to C3, C4, and the nitrile carbon, while the methylene protons adjacent to the ring would show a correlation to the C6 carbon, confirming the attachment of the side chain.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

Nitrile (C≡N) Stretch: A sharp and intense absorption band is expected in the region of 2240-2220 cm⁻¹, which is highly characteristic of the nitrile functional group.

Aromatic Ring (C=C and C=N) Stretches: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.

Ether (C-O) Stretches: The presence of the methoxyethoxy group will give rise to strong C-O stretching bands. The aryl-alkyl ether (Py-O-CH₂) stretch is anticipated around 1250 cm⁻¹, while the alkyl-alkyl ether (CH₂-O-CH₃) stretch would appear near 1100 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxyethoxy group appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2980-2850Medium-Strong
Nitrile (C≡N) Stretch2240-2220Strong, Sharp
Pyridine Ring (C=C, C=N) Stretches1600-1400Medium-Strong
Aryl Ether (Ar-O) Stretch~1250Strong
Alkyl Ether (R-O) Stretch~1100Strong

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of its structure.

The C≡N stretching vibration is also expected to be strong in the Raman spectrum. researchgate.net Symmetric "ring breathing" modes of the substituted pyridine ring, which may be weak in the FTIR spectrum, often produce strong and sharp signals in the Raman spectrum, typically in the 1050-990 cm⁻¹ region. researchgate.netresearchgate.net The symmetric stretches of the C-O-C bonds in the side chain would also be Raman active. Analysis of the polarization of Raman bands can provide additional information about the symmetry of the vibrational modes. iku.edu.tr

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (molecular formula C₉H₁₀N₂O₂), the molecular weight is 178.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 178.

The fragmentation of the molecule would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the ether linkage.

Alpha-cleavage: Cleavage of the bond between the oxygen and the ethyl group is a likely pathway. A significant fragment would result from the cleavage of the C-O bond of the ethoxy group attached to the ring, potentially leading to a fragment ion corresponding to the 6-oxopyridine-3-carbonitrile radical cation or related structures.

Side-chain fragmentation: Fragmentation of the 2-methoxyethoxy side chain itself would produce characteristic ions. For example, loss of the methoxymethyl radical (•CH₂OCH₃, m/z = 45) or the methoxyethyl radical (•CH₂CH₂OCH₃, m/z = 59) could occur. The base peak in the spectrum might correspond to a stable, resonance-stabilized pyridinium (B92312) cation formed after initial fragmentation.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous confirmation of the elemental composition.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. In the positive ion mode of ESI-MS, molecules are typically protonated or form adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Based on these analogous compounds, the theoretical monoisotopic mass of this compound (C₉H₁₀N₂O₂) can be calculated. The expected m/z values for the primary ions in high-resolution mass spectrometry would be:

Ion SpeciesTheoretical m/z
[M+H]⁺179.0764
[M+Na]⁺201.0583
[M+K]⁺217.0323

The high-resolution capability of this technique allows for the determination of the elemental formula with high accuracy, confirming the molecular identity of the compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

Specific EI-MS data for this compound is not available. However, the fragmentation behavior can be predicted based on the known fragmentation patterns of related pyridine and alkoxybenzene compounds. The molecular ion peak (M⁺) is expected to be observed. Key fragmentation pathways would likely involve:

Cleavage of the ether bond: The C-O bond in the methoxyethoxy side chain is susceptible to cleavage. Alpha-cleavage next to the oxygen atom could lead to the loss of a CH₃OCH₂CH₂• radical or a CH₃OCH₂• radical.

Fragmentation of the pyridine ring: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN. nist.gov

Loss of the entire side chain: Cleavage of the bond between the pyridine ring and the oxygen of the alkoxy group would result in a fragment corresponding to the pyridine-3-carbonitrile (B1148548) cation.

A plausible fragmentation pattern, based on general principles of mass spectrometry, is presented in the table below. The relative intensities of these peaks would be dependent on the stability of the resulting ions.

m/zPossible Fragment
178[M]⁺
147[M - OCH₃]⁺
133[M - OCH₂CH₃]⁺
119[M - CH₂OCH₂CH₃]⁺
104[C₆H₄N₂]⁺
78[C₅H₄N]⁺

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of a molecule's structure.

For pyridine and its derivatives, the UV-Vis spectrum typically exhibits absorption bands arising from π → π* and n → π* transitions. nist.gov The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths.

While the specific UV-Vis spectrum for this compound is not documented in the searched literature, the spectral characteristics can be inferred from related compounds. The pyridine ring is the primary chromophore. The presence of the electron-donating alkoxy group at the 6-position and the electron-withdrawing nitrile group at the 3-position is expected to influence the position and intensity of these absorption bands. Such substitution patterns can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. Studies on similarly substituted pyridines show characteristic absorption bands in the region of 250 to 390 nm. researchgate.net

The expected absorption bands for this compound are summarized in the table below. The exact λmax values would need to be determined experimentally.

Transition TypeExpected Wavelength Range (nm)
π → π250 - 300
n → π300 - 350

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost scispace.com. For 6-(2-Methoxyethoxy)pyridine-3-carbonitrile, DFT calculations are foundational to understanding its fundamental chemical nature.

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular structure. This is achieved by finding the minimum energy geometry on the potential energy surface. Methods like DFT with specific functionals, such as B3LYP or WB97XD, and basis sets (e.g., 6-311G(d,p)) are commonly used for this purpose mdpi.comnih.gov.

Due to the presence of the flexible 2-methoxyethoxy side chain, this compound can exist in multiple conformations. Conformational analysis is therefore essential to identify the global minimum energy structure and other low-energy conformers that may be present under experimental conditions. This analysis involves systematically rotating the rotatable bonds in the side chain and calculating the corresponding energy to map out the potential energy landscape. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's steric and electronic properties researchgate.netresearchgate.net.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data typical for a DFT/B3LYP/6-311G(d,p) calculation to demonstrate how results would be reported. Actual values require specific computation.

ParameterBond/AngleCalculated Value
Bond Length (Å)C(6)-O1.355
Bond Length (Å)C(3)-CN1.440
Bond Length (Å)C≡N1.158
Bond Angle (°)C(5)-C(6)-N(1)123.5
Bond Angle (°)C(2)-C(3)-CN121.0
Dihedral Angle (°)C(5)-C(6)-O-CH₂178.5

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties wikipedia.org. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor libretexts.org.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity researchgate.net. A small energy gap implies that the molecule is more polarizable and can be easily excited, suggesting higher chemical reactivity pku.edu.cn.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the methoxyethoxy group. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring and the electron-withdrawing carbonitrile group. DFT calculations can precisely map the electron density of these orbitals and quantify their energy levels researchgate.net.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data) This table shows representative values for FMO analysis to illustrate the expected output. Actual values depend on the chosen DFT functional and basis set.

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.22
HOMO-LUMO Gap (ΔE)5.63

Quantum Chemical Descriptors and Electronic Properties

Beyond the HOMO-LUMO gap, other quantum chemical descriptors derived from DFT calculations help to paint a more complete picture of a molecule's electronic behavior and reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents uni-muenchen.descispace.com. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. These are often found around lone pairs of electronegative atoms. Regions of positive potential (colored blue) indicate electron deficiency and are sites for nucleophilic attack researchgate.net.

In this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the pyridine ring, the nitrogen of the nitrile group, and the two oxygen atoms of the ether linkage, identifying these as the primary sites for interaction with electrophiles. Positive potential would be concentrated on the hydrogen atoms of the pyridine ring and the alkyl chain researchgate.net.

Natural Bond Orbital (NBO) analysis provides a detailed description of the charge distribution and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds scirp.org. This method allows for the quantification of intramolecular charge transfer (ICT) and the stabilization energy associated with these interactions redalyc.orgresearchgate.net.

NBO analysis calculates the charge on each atom and reveals hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the electron delocalization. For this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms (donors) and the antibonding orbitals (acceptors) of the pyridine ring and nitrile group.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO (Illustrative Data) This table provides a hypothetical example of NBO analysis results to show key intramolecular interactions.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N1 (Pyridine)π(C2-C3)22.5
LP(2) O (Ether)σ(C6-N1)5.8
π(C4-C5)π(C2-C3)18.2
π(C2-C3)π(C≡N)15.4

Simulation Studies of Molecular Interactions and Adsorption Phenomena

While DFT provides a static picture of a single molecule, simulation studies like Molecular Dynamics (MD) explore the dynamic behavior of molecules and their interactions with their environment nih.gov. These simulations can model how this compound interacts with solvent molecules, biological macromolecules, or surfaces over time researchgate.net.

MD simulations could be employed to study the binding affinity and orientation of the molecule within a protein's active site, providing insights into potential pharmacological applications. Such simulations calculate the forces between atoms and track their movements, revealing information about binding energies, hydrogen bonding, and conformational changes upon interaction.

Furthermore, computational studies can investigate the adsorption of the molecule onto various materials. For instance, the interaction of pyridine derivatives with surfaces like activated carbon, graphene, or metallic surfaces has been a subject of interest for applications in catalysis, sensing, and environmental remediation researchgate.netmdpi.comscirp.orgmdpi.comresearchgate.net. DFT calculations can determine the most stable adsorption geometry and binding energy, while MD can simulate the adsorption process from a solution or gas phase. For this compound, studies would likely focus on π-π stacking interactions involving the pyridine ring and van der Waals or electrostatic interactions involving the functional groups.

Monte Carlo Simulations for Molecular Conformation and Surface Interactions

Monte Carlo (MC) simulations are a computational method used to explore the conformational space of a molecule and its interactions with its environment. While specific MC simulation studies on this compound are not extensively documented in publicly available literature, the principles of this method are widely applied to similar heterocyclic compounds.

Furthermore, MC simulations can be employed to study surface interactions. For instance, by modeling the interaction of this compound with a surface, such as a crystal lattice or a biological membrane, researchers can gain insights into intermolecular forces like van der Waals interactions, hydrogen bonding, and π–π stacking. nih.gov Hirshfeld surface analysis, a technique often used in conjunction with crystallographic data, can visualize and quantify these intermolecular contacts, revealing the key interactions that stabilize the crystal structure. nih.govmdpi.com The analysis of properties like surface volume, area, globularity, and asphericity provides a quantitative evaluation of the molecule's spatial characteristics. mdpi.com

Table 1: Key Parameters in Molecular Conformation and Interaction Studies

ParameterDescriptionTypical Computational Method
Dihedral AnglesRotation around single bonds, determining the 3D shape.Monte Carlo, Molecular Dynamics, DFT
Intermolecular InteractionsForces between molecules (e.g., H-bonding, π–π stacking).Hirshfeld Surface Analysis, Energy Framework Computations
Conformational EnergyThe potential energy of a molecule as a function of its conformation.Quantum Mechanics (DFT), Molecular Mechanics
Globularity & AsphericityMeasures of the molecule's overall shape and deviation from a perfect sphere.Hirshfeld Surface Calculations

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using quantum-chemical calculations like Density Functional Theory (DFT), offers profound insights into reaction mechanisms involving pyridine derivatives. researchgate.netresearchgate.net These methods can elucidate the electronic structure and reactivity of molecules, helping to predict the course of chemical reactions.

For a compound like this compound, computational modeling can be used to:

Predict Reactivity: By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most likely sites for nucleophilic or electrophilic attack. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Elucidate Reaction Pathways: Computational models can map out the energy landscape of a reaction, identifying transition states and intermediates. researchgate.net This is crucial for understanding how the compound might be synthesized or how it might metabolize in a biological system. For example, in the synthesis of related pyridone derivatives, computational studies have been used to understand the mechanistic pathway of ring formation. researchgate.netresearchgate.net

Analyze Physicochemical Properties: DFT and other computational methods can accurately predict various properties such as water solubility, partition coefficient (ClogP), and potential for crossing biological barriers like the blood-brain barrier (BBB). nih.gov These predictions are invaluable in the early stages of drug development. nih.gov

Table 2: Predicted Physicochemical Properties from Computational Modeling

PropertySignificanceComputational Approach
HOMO/LUMO EnergiesIndicates electron-donating/accepting abilities and reactivity.Density Functional Theory (DFT)
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions.DFT
Calculated Partition Coefficient (ClogP)Predicts lipophilicity and membrane permeability.Various predictive models
Water Solubility (-logS)Estimates how well the compound dissolves in water.Various predictive models

Crystallographic Analysis of 6 2 Methoxyethoxy Pyridine 3 Carbonitrile and Its Derivatives

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction (XRD) stands as the definitive technique for the unambiguous determination of the solid-state structure of crystalline materials. In the study of pyridine-3-carbonitrile (B1148548) derivatives, single-crystal X-ray diffraction is employed to elucidate the precise atomic coordinates within the crystal. This method involves irradiating a single crystal of the compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms in the crystal lattice, allowing for the construction of a detailed three-dimensional model of the molecule.

For instance, the molecular structure of derivatives such as 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile has been confirmed using single-crystal X-ray analysis. researchgate.net This technique provides crucial information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. The experimental values obtained from XRD studies on related compounds are typically found to be within normal ranges, validating the determined structures. researchgate.net

Crystal System and Space Group Determination

A fundamental outcome of X-ray diffraction analysis is the determination of the crystal system and space group of the compound. The crystal system describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the unit cell.

For example, a derivative, 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, was found to crystallize in the orthorhombic system with the space group Pbcn. researchgate.net In contrast, other related pyridine (B92270) derivatives have been observed to crystallize in different systems, such as the triclinic system. researchgate.net The specific crystal system and space group adopted by a molecule are influenced by its size, shape, and the nature of its intermolecular interactions.

Table 1: Crystal System and Space Group of a Representative Pyridine-3-carbonitrile Derivative

CompoundCrystal SystemSpace Group
6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrileOrthorhombicPbcn

Data for a representative derivative of pyridine-3-carbonitrile. researchgate.net

Unit Cell Parameters and Molecular Packing Arrangements

The unit cell is characterized by its parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters, determined with high precision from XRD data, define the size and shape of the repeating unit of the crystal. For 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, the unit cell dimensions were determined to be a = 31.901(7) Å, b = 15.412(4) Å, and c = 7.3655(14) Å, with a unit cell volume of 3621.3(13) ų. researchgate.net

The molecular packing describes how the individual molecules are arranged within this unit cell. This arrangement is crucial as it influences properties such as density, solubility, and melting point. In many pyridinecarbonitrile derivatives, the packing is characterized by offset face-to-face π-stacking interactions. nih.gov For example, in 6-chloropyridine-2-carbonitrile, molecules form two-dimensional sheets through head-to-tail C—H⋯N interactions, and these sheets are then π-stacked. nih.gov The orientation of substituents on the pyridine ring plays a significant role in dictating the specific packing motif.

Table 2: Unit Cell Parameters of a Representative Pyridine-3-carbonitrile Derivative

Compounda (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile31.901(7)15.412(4)7.3655(14)9090903621.3(13)

Data for a representative derivative of pyridine-3-carbonitrile. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The stability of a crystal lattice is largely due to a complex network of intermolecular interactions. While covalent bonds hold the atoms of a molecule together, weaker non-covalent forces dictate how molecules associate in the solid state. For pyridine-3-carbonitrile derivatives, these interactions can include hydrogen bonds, π-π stacking, and C—H⋯π interactions.

In the crystal structures of related compounds, various intermolecular interactions have been identified. For instance, C–H···S, C–H···O, and C–H···π interactions are found in the crystal structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, which contribute to a three-dimensional network. researchgate.net The presence of the nitrogen atom in the pyridine ring and the nitrile group provides sites for potential hydrogen bonding, such as C—H⋯N interactions. nih.gov

The analysis of these interactions is crucial for crystal engineering, where the goal is to design materials with specific properties by controlling their crystal structure. The presence of a methoxyethoxy group in 6-(2-methoxyethoxy)pyridine-3-carbonitrile would likely introduce additional opportunities for hydrogen bonding through its oxygen atoms, potentially leading to distinct packing arrangements compared to simpler derivatives.

Table 3: Intermolecular Interactions in a Representative Pyridine-3-carbonitrile Derivative

CompoundTypes of Intermolecular Interactions Observed
6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrileC–H···S, C–H···O, C–H···π, Cl···Cl
6-chloropyridine-2-carbonitrileC—H⋯Nnitrile, C—H⋯Npyridine, offset face-to-face π-stacking

Data for representative derivatives of pyridine-3-carbonitrile. researchgate.netnih.gov

Applications in Materials Science and Synthetic Organic Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis and Derivatization

The pyridine-3-carbonitrile (B1148548) scaffold is a fundamental structural motif in a wide array of biologically active compounds and functional materials. The strategic placement of substituents on this core structure allows for the fine-tuning of its chemical and physical properties. 6-(2-Methoxyethoxy)pyridine-3-carbonitrile serves as a crucial intermediate in the synthesis of more elaborate molecular architectures. The nitrile group (-CN) is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides, through well-established chemical transformations such as hydrolysis, reduction, or reaction with organometallic reagents.

The methoxyethoxy group at the 6-position of the pyridine (B92270) ring not only influences the electronic properties of the molecule but also enhances its solubility in organic solvents, which is a significant advantage in many synthetic procedures. This substituent can also play a role in directing the regioselectivity of further chemical modifications on the pyridine ring. The synthesis of complex heterocyclic compounds often involves multi-step reaction sequences where intermediates like this compound are assembled and then further elaborated to achieve the final target molecule. For instance, pyridine derivatives are key components in the synthesis of various pharmaceuticals and agrochemicals. lifechemicals.com

Research into the synthesis of novel pyridine derivatives often highlights the importance of functionalized starting materials. researchgate.netnih.gov The presence of both the nitrile and the methoxyethoxy groups in this compound provides two distinct points for derivatization, allowing for the construction of a diverse library of compounds from a single, well-defined intermediate.

Exploration in Optoelectronic Materials Development Based on Electronic Properties

The field of materials science is continually searching for new organic molecules with tailored electronic properties for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyridine-3,5-dicarbonitrile moieties have garnered considerable attention in this area, particularly in the design of materials exhibiting thermally activated delayed fluorescence (TADF). beilstein-journals.orgnih.gov These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs. beilstein-journals.org

The development of new building blocks for organic electronics is a critical area of research. researchgate.net The synthesis of sophisticated pyridine-3,5-dicarbonitriles containing various substituents has been shown to yield materials with promising semiconducting properties. beilstein-journals.orgnih.gov While specific studies on the optoelectronic applications of this compound are not extensively documented, its structural similarity to known high-performance organic electronic materials makes it a candidate for future exploration in this field.

Utilization in the Development of New Building Blocks for Diverse Chemical Syntheses

Functionalized pyridines are recognized as valuable building blocks in organic synthesis due to their prevalence in natural products, pharmaceuticals, and agrochemicals. lifechemicals.com this compound can be considered a versatile building block for the construction of a wide range of chemical structures. The reactivity of the nitrile group and the potential for substitution on the pyridine ring allow for its incorporation into larger, more complex molecules.

The synthesis of novel heterocyclic compounds often relies on the availability of a diverse set of starting materials. researchgate.net The unique combination of functional groups in this compound makes it a useful precursor for creating new chemical entities with potentially interesting biological or material properties. For example, the nitrile group can participate in cycloaddition reactions to form other heterocyclic rings. Furthermore, the pyridine nitrogen atom can be quaternized or oxidized to introduce additional functionality.

The development of efficient synthetic routes to multi-substituted pyridines is an active area of research. researchgate.netnih.gov The availability of building blocks like this compound facilitates the exploration of new chemical space and the generation of libraries of compounds for screening in drug discovery and materials science applications.

Principles of Chemical Adsorption and Surface Interaction in Material Interfaces (e.g., Corrosion Inhibition)

The interaction of organic molecules with metal surfaces is a fundamental aspect of materials science with important applications in areas such as corrosion inhibition, surface modification, and catalysis. Pyridine and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic environments. qu.edu.qaresearchgate.netbohrium.com The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. bohrium.com

The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment. nih.gov The pyridine ring, with its nitrogen atom containing a lone pair of electrons and the presence of pi-electrons, can interact with the vacant d-orbitals of the metal. The substituents on the pyridine ring play a crucial role in modulating the adsorption process. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 6-(2-Methoxyethoxy)pyridine-3-carbonitrile, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or multi-component reactions. For example, substituting a hydroxyl or halide group at the pyridine ring’s 6-position with 2-methoxyethoxy under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is common . Key parameters include:

  • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalysts: Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency.
  • Temperature: Elevated temperatures (80–120°C) reduce side reactions.
    Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–85% depending on substituent steric effects .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign methoxyethoxy (-OCH₂CH₂OCH₃) protons (δ ~3.3–4.5 ppm) and nitrile carbon (δ ~115–120 ppm).
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the pyridine ring .
  • X-ray Crystallography: Determines bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding with nitrile groups). For related compounds, C≡N bond lengths average 1.14–1.16 Å .
  • IR Spectroscopy: Confirm nitrile stretch (~2220–2240 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic Conditions: The nitrile group is stable, but the methoxyethoxy chain may undergo hydrolysis at high H⁺ concentrations (e.g., HCl, >2 M).
  • Basic Conditions: Base-catalyzed degradation of the ether linkage is possible (e.g., NaOH in ethanol, 60°C).
  • Oxidative Conditions: The pyridine ring resists oxidation, but the methoxyethoxy side chain may form peroxides under prolonged O₂ exposure.
    Stability studies should use HPLC-UV to track degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the pyridine ring?

Methodological Answer: The nitrile group at position 3 acts as a meta-directing electron-withdrawing group, while the 2-methoxyethoxy substituent at position 6 is ortho/para-directing. Computational studies (DFT, Fukui indices) predict electrophilic attack at position 4 or 5 due to partial charge distribution . Experimental validation via bromination (NBS in DMF) shows >70% selectivity for position 4 .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For related pyridine carbonitriles, LUMO energies (~-1.5 eV) suggest nucleophilic attack at the nitrile group .
  • Molecular Docking: Simulate interactions with biological targets (e.g., kinases). Pyridine nitriles often form hydrogen bonds with catalytic lysine residues (binding affinity ΔG ≈ -8 kcal/mol) .
  • MD Simulations: Assess solvation effects on stability; methoxyethoxy groups enhance water solubility (logP reduction by ~0.5 units) .

Q. What strategies resolve contradictions in reported bioactivity data for pyridine-3-carbonitrile derivatives?

Methodological Answer:

  • Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time. For example, IC₅₀ values for kinase inhibition vary by ±15% across labs due to ATP concentration differences .
  • Metabolic Stability Screening: Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of methoxyethoxy chains) that may skew in vitro results .
  • Structural Analog Comparison: Compare this compound with analogues lacking the ether chain to isolate substituent effects .

Q. How can reaction conditions be tailored to minimize byproducts in multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring: Use inline IR or Raman spectroscopy to detect intermediates (e.g., imine formation in Pictet-Spengler reactions).
  • Protecting Groups: Temporarily protect the nitrile group with TMSCl during alkylation steps to prevent side reactions .
  • Workflow Optimization: Employ flow chemistry for exothermic steps (e.g., nitrile hydrolysis) to improve heat dissipation and reduce byproduct formation .

Q. What in vitro models are suitable for evaluating the compound’s enzyme inhibition potential?

Methodological Answer:

  • Kinase Assays: Use TR-FRET-based platforms (e.g., LanthaScreen™) to measure inhibition of EGFR or VEGFR2. For pyridine nitriles, IC₅₀ values range from 0.1–10 µM depending on substituent bulk .
  • CYP450 Inhibition: Conduct fluorometric assays with recombinant CYP3A4/2D6 to assess metabolic interference .
  • Cell Viability: Test in cancer lines (e.g., MCF-7, A549) using resazurin assays, noting that methoxyethoxy groups may enhance membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.